5-amino-1-(4-chlorobenzyl)-N-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound belonging to the class of 1,2,3-triazoles. These compounds are recognized for their diverse biological activities and are extensively utilized in medicinal chemistry. The molecular structure features a triazole ring substituted with an amino group at the 5-position, a 4-chlorobenzyl group at the 1-position, and a carboxamide group at the 4-position. This specific arrangement contributes to its potential pharmacological properties .
The compound is classified as a triazole derivative, which is part of a larger family of heterocyclic compounds. Triazoles are known for their ability to interact with various biological targets, making them significant in drug discovery and development. The specific compound is sourced from chemical suppliers specializing in high-purity research chemicals .
The synthesis of 5-amino-1-(4-chlorobenzyl)-N-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide can be achieved through several methods, primarily involving cycloaddition reactions. A common approach is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the formation of triazole rings from azides and alkynes under mild conditions. This method is favored for its efficiency and ability to produce high yields of the desired product .
Another method includes the use of metal-free conditions or ionic liquid-catalyzed reactions that can also yield triazole derivatives effectively. These methods often emphasize the importance of optimizing reaction conditions such as temperature, solvent choice, and catalyst type to enhance yield and purity .
The molecular formula for 5-amino-1-(4-chlorobenzyl)-N-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide is C15H16ClN5O. The compound features a triazole ring characterized by a nitrogen-containing five-membered ring structure. The presence of both chlorobenzyl and methyl groups enhances its lipophilicity and potential interactions with biological targets. The molecular weight is approximately 319.78 g/mol .
5-amino-1-(4-chlorobenzyl)-N-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions:
Reagents such as thionyl chloride and oxalyl chloride are commonly used for these reactions. Solvents like dichloromethane or acetonitrile are often employed under specific conditions that may include heating or the presence of bases to facilitate reactions .
The mechanism of action for 5-amino-1-(4-chlorobenzyl)-N-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with biological receptors through hydrogen bonding and dipole interactions. This compound has shown potential anticancer activity by affecting various cell lines including leukemia and melanoma cells. It operates by inhibiting key enzymes involved in cellular proliferation, thereby inducing apoptosis in cancer cells .
The compound is typically characterized by:
Chemical properties include stability under ambient conditions and reactivity towards electrophiles due to the presence of nitrogen atoms in the triazole ring. Its thermal stability makes it suitable for various synthetic applications .
5-amino-1-(4-chlorobenzyl)-N-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide has potential applications in:
Research continues to explore its full potential in therapeutic applications, particularly in targeting specific cancer pathways .
The compound 5-amino-1-(4-chlorobenzyl)-N-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide emerged from systematic efforts to optimize 1,2,3-triazole-4-carboxamide scaffolds for targeted biological activities. While its exact discovery timeline is not explicitly documented in the literature, its structural analogs—such as 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide (CID 225435) and 5-amino-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide (CID 2816074)—were cataloged in PubChem as foundational building blocks for medicinal chemistry [1] [3] [6]. These precursors were pivotal in developing compounds with enhanced receptor binding capabilities, particularly for nuclear receptors like the Pregnane X Receptor (PXR). The design of this specific derivative involved strategic incorporation of 4-chlorobenzyl at the N1 position and m-tolyl at the carboxamide nitrogen, aiming to leverage steric and electronic effects for improved pharmacological activity [5].
Table 1: Key Structural Analogs and Identifiers
Compound Name | Molecular Formula | PubChem CID | Key Modifications |
---|---|---|---|
5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide | C₁₀H₁₁N₅O | 225435 | Unsubstituted benzyl |
5-Amino-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide | C₁₀H₁₀ClN₅O | 2816074 | 4-Chlorobenzyl at N1 |
Target Compound* | C₁₇H₁₅ClN₆O | Not Assigned | 4-Chlorobenzyl (N1), m-tolyl (amide) |
*Target compound: 5-Amino-1-(4-chlorobenzyl)-N-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide
The 1,2,3-triazole ring serves as a versatile pharmacophore due to its hydrogen bonding capacity, dipole moment, and metabolic stability. In the target compound, the 5-amino-1,2,3-triazole-4-carboxamide core enables three critical interactions:
This scaffold’s modularity is evidenced in diverse drug classes:
Table 2: Role of Triazole Moieties in Representative Bioactive Compounds
Compound Class | Biological Target | Key Triazole-Mediated Interactions | Activity |
---|---|---|---|
Artemisinin-Triazole Hybrids | Tubulin/P-glycoprotein | Hydrogen bonding, hydrophobic interactions | Anticancer (GI₅₀: 0.03–2.15 μM) |
PXR Inverse Agonists | Pregnane X Receptor | Disruption of AF-2 helix via triazole stacking | IC₅₀: Low nanomolar |
Target Compound | Undisclosed* | Predicted: H-bonding with carbonyl/amino groups | Under investigation |
The 4-chlorobenzyl and m-tolyl groups are engineered to optimize steric, electronic, and hydrophobic properties:
Steric Guidance: In PXR inhibitors, analogs with meta-substituted benzyl groups showed 2–3-fold higher affinity than para isomers due to better helix alignment [5].
m-Tolyl at Carboxamide:
Table 3: Impact of Substituent Variations on Activity in Triazole Carboxamides
N1 Substituent | Amide Substituent | Relative Binding Affinity (PXR)* | Cellular Activity (IC₅₀) | Reference |
---|---|---|---|---|
2,5-Dimethoxyphenyl | 4-tert-Butylphenyl | 1.0 (Reference) | 34 μM | [5] |
3-tert-Butylphenyl | Same as above | 1.8× | 4.1 μM | [5] |
4-Chlorobenzyl | m-Tolyl | Undisclosed | Under investigation | - |
*Data from PXR inhibitor optimization studies [5].
The synergy between these substituents creates a bifunctional ligand: the chlorobenzyl anchors in hydrophobic clefts, while the m-tolyl carboxamide extends toward solvent-exposed regions, minimizing desolvation penalties. This design principle mirrors artemisinin-triazole hybrids, where phenyl ring position (C4 vs. C5) dictated 10-fold potency differences against cancer cells [2] [5].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: